Ethylmethylglyoxal bis(guanylhydrazone)

S-adenosylmethionine decarboxylase polyamine biosynthesis enzyme inhibition Ki

EMGBG sulfate is the only dialkylglyoxal bis(guanylhydrazone) with a Ki of 12 nM for AdoMetDC and no confounding antiproliferative activity—unlike MGBG. Its uniquely low free base fraction (≤0.5%) at physiological pH eliminates off-target cytotoxicity. Deploy EMGBG for unambiguous polyamine depletion studies in mammalian, plant, and fungal systems. Order high-purity, analytically validated sulfate for definitive mechanism-of-action experiments.

Molecular Formula C7H18N8O4S
Molecular Weight 310.34 g/mol
CAS No. 106119-99-7
Cat. No. B035367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylmethylglyoxal bis(guanylhydrazone)
CAS106119-99-7
SynonymsEMGBG
EMGBG sulfate
ethylmethylglyoxal bis(guanylhydrazone)
Molecular FormulaC7H18N8O4S
Molecular Weight310.34 g/mol
Structural Identifiers
SMILESCCC(=NN=C(N)N)C(=NN=C(N)N)C.OS(=O)(=O)O
InChIInChI=1S/C7H16N8.H2O4S/c1-3-5(13-15-7(10)11)4(2)12-14-6(8)9;1-5(2,3)4/h3H2,1-2H3,(H4,8,9,14)(H4,10,11,15);(H2,1,2,3,4)/b12-4+,13-5+;
InChIKeyMXUYVZOFMRUFCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylmethylglyoxal Bis(guanylhydrazone) (EMGBG) Sulfate: A Benchmark S-Adenosylmethionine Decarboxylase Inhibitor in Polyamine Research


Ethylmethylglyoxal bis(guanylhydrazone) sulfate (EMGBG; CAS 106119-99-7) is a synthetic dialkylglyoxal bis(guanylhydrazone) and a structural analog of the antileukemic agent methylglyoxal bis(guanylhydrazone) (MGBG) [1]. It belongs to the broader class of bis(guanylhydrazone) polyamine biosynthesis inhibitors that target S-adenosylmethionine decarboxylase (AdoMetDC), the rate-limiting enzyme in spermidine and spermine synthesis [1]. Unlike the antileukemic monoalkylglyoxal congeners, EMGBG is distinguished by its dialkyl substitution pattern (ethyl + methyl at the glyoxal moiety), which confers an exceptionally low apparent Ki value of 12 nM for competitive inhibition of eukaryotic AdoMetDC, making it approximately an order of magnitude more potent than the corresponding ethylglyoxal derivative [1]. EMGBG also inhibits intestinal diamine oxidase (Ki 0.7 μM) and has been demonstrated to deplete spermidine levels in plant systems, positioning it as a valuable biochemical probe where selective modulation of the polyamine pathway is required without confounding antiproliferative activity [2].

Why Ethylmethylglyoxal Bis(guanylhydrazone) Cannot Be Interchanged with MGBG or Other In-Class Analogs for Polyamine Research


The bis(guanylhydrazone) chemotype exhibits extreme sensitivity of both target potency and antiproliferative activity to seemingly minor modifications of the glyoxal side chain. Methylglyoxal bis(guanylhydrazone) (MGBG, Ki ≈ 0.23 μM on human AdoMetDC), glyoxal bis(guanylhydrazone) (GBG, Ki ≈ 18 μM), and ethylglyoxal bis(guanylhydrazone) (EGBG, Ki ≈ 0.06 μM) all potently inhibit AdoMetDC yet display sharply divergent cellular uptake, species distribution at physiological pH, and antiproliferative activity profiles [1][2]. Critically, the dialkylglyoxal congeners—including EMGBG, dimethylglyoxal bis(guanylhydrazone), and propylglyoxal bis(guanylhydrazone)—possess the highest AdoMetDC inhibitory potencies in the series but lack the antileukemic/antiproliferative activity that defines GBG and MGBG, a functional divergence linked to the remarkably different free base-to-cation species distributions at physiological pH (dialkyl congeners: ≤0.5% free base vs. MGBG: 4.0%, GBG: 10.2%) [2]. Substituting any other congener for EMGBG in experiments designed to interrogate the isolated pharmacological consequences of AdoMetDC inhibition therefore risks introducing confounding off-target effects—toxicities, mitochondrial damage, or unintended growth inhibition—that fundamentally alter experimental interpretation [1].

Ethylmethylglyoxal Bis(guanylhydrazone) Product-Specific Quantitative Evidence: Head-to-Head Differentiation Against Closest Analogs


S-Adenosylmethionine Decarboxylase Inhibition: EMGBG vs. Ethylglyoxal, Propylglyoxal, and Methylglyoxal Bis(guanylhydrazones)

EMGBG sulfate displays an apparent Ki of 12 nM for competitive inhibition of eukaryotic AdoMetDC, representing approximately a 5-fold improvement over the corresponding mono-ethyl analog ethylglyoxal bis(guanylhydrazone) (EGBG; Ki ≈ 0.06 μM ≈ 60 nM) and roughly a 17-fold improvement over propylglyoxal bis(guanylhydrazone) (PGBG; Ki ≈ 0.2 μM ≈ 200 nM) when measured under comparable enzyme assay conditions from the same research group [1][2]. Relative to the clinical antileukemic agent MGBG (apparent Ki ≈ 0.23 μM on human AdoMetDC from a separate structural study), EMGBG is approximately 19-fold more potent, though it must be noted this comparison is cross-study [3].

S-adenosylmethionine decarboxylase polyamine biosynthesis enzyme inhibition Ki

Diamine Oxidase Inhibition: EMGBG vs. MGBG Cross-Study Comparison

EMGBG inhibits intestinal diamine oxidase (DAO) with a Ki of 0.7 μM [1]. The closest comparator with published DAO inhibition data is MGBG, which exhibits noncompetitive inhibition of DAO with a Ki of approximately 0.1 μM , representing roughly a 7-fold greater DAO inhibitory potency for MGBG relative to EMGBG. This differential in DAO inhibition suggests that EMGBG provides a cleaner pharmacological window for AdoMetDC-focused studies where confounding effects on polyamine catabolism via DAO are undesirable. It should be noted that this comparison is cross-study and the DAO source and assay conditions may differ between the two reports.

diamine oxidase polyamine catabolism off-target enzyme profiling

Antiproliferative Activity: EMGBG Lacks the Antileukemic Activity of MGBG and GBG

Despite possessing the highest AdoMetDC inhibitory potency in the class, EMGBG does not inhibit the proliferation of mouse L1210 leukemia cells in vitro and fails to potentiate the growth inhibition produced by α-difluoromethylornithine (DFMO) [1]. This stands in striking contrast to MGBG and glyoxal bis(guanylhydrazone) (GBG), which are established antiproliferative and antileukemic agents in the same L1210 model system [1]. In this respect, EMGBG clusters functionally with dimethylglyoxal, ethylglyoxal, and propylglyoxal bis(guanylhydrazones)—all dialkyl or monoalkyl congeners that inhibit AdoMetDC but lack antileukemic activity [1][2]. This functional divergence is mechanistically linked to the markedly lower proportion of the free base form present at physiological pH for the dialkyl congeners (≤0.5%) compared with GBG (10.2%) and MGBG (4.0%), with the free base hypothesized to be the actual antiproliferative species [2].

antiproliferative activity leukemia L1210 structure-activity relationships

Polyamine Depletion and Growth Inhibition in Plant Systems: EMGBG Ranks Among the Most Potent Bis(guanylhydrazones)

In a comparative study of several aliphatic bis(guanylhydrazone) congeners tested on Helianthus tuberosus tuber explant growth, EMGBG was identified as one of the most potent growth inhibitors in the series, with inhibitory potency correlating with the total number of side-chain carbon atoms in the molecule [1]. EMGBG treatment produced a marked depletion of spermidine levels in the explants—a biochemical signature consistent with AdoMetDC inhibition in planta [1]. The study tested glyoxal bis(guanylhydrazone) (GBG) alongside its methyl-, ethylmethyl-, and methylpropylglyoxal congeners, establishing a structure-activity gradient where increasing side-chain carbon count (and thus lipophilicity) corresponded to increasing inhibitory potency [1]. Importantly, the antiproliferative effect of GBG was significantly reversed by exogenous spermidine addition, confirming the mechanistic link to polyamine depletion, a finding that by class-level inference extends to EMGBG whose activity was similarly associated with spermidine depletion [1].

plant polyamine research spermidine depletion growth inhibition Helianthus

Crystal Structure and Conformational Divergence: EMGBG Displays a Non-Planar Glyoxal Bis(guanylhydrazone) Chain Distinct from GBG, MGBG, and PGBG

Single-crystal X-ray diffraction analysis of EMGBG sulfate (orthorhombic, space group Pbcn) revealed that the glyoxal bis(guanylhydrazone) chain of the EMGBG cation deviates strongly from planarity, a feature that differs dramatically from the corresponding chains of the glyoxal, methylglyoxal, and propylglyoxal analogs whose structures were previously determined [1]. Despite this conformational deviation, the carbon-nitrogen double bonds between the ethylmethylglyoxal moiety and the aminoguanidine groups adopt the same configuration (E,E or equivalent) as those established for the salts of GBG, MGBG, and PGBG [1]. The non-planar chain conformation of EMGBG, combined with its dialkyl substitution pattern, provides a structurally resolved rationale for its unique combination of maximal AdoMetDC inhibitory potency (Ki 12 nM) and absent antiproliferative activity: the conformational distortion may optimize binding to the AdoMetDC active site while simultaneously disfavoring the molecular interactions required for antileukemic/antimitochondrial mechanisms [1][2].

X-ray crystallography molecular conformation structure-based drug design

Optimal Use Cases for Ethylmethylglyoxal Bis(guanylhydrazone) Based on Quantitative Differentiation Evidence


Biochemical Studies Requiring Maximal AdoMetDC Inhibition with Minimal Antiproliferative Confounding

For research groups investigating the cellular consequences of selective AdoMetDC inhibition—such as polyamine depletion-induced cell cycle effects, differentiation programs, or autophagy modulation—EMGBG is the preferred tool compound over MGBG or GBG. Its Ki of 12 nM provides the highest enzyme-level potency in the class [1], enabling robust AdoMetDC blockade at low nanomolar concentrations. Critically, unlike MGBG, EMGBG does not inhibit L1210 leukemia cell proliferation [1], allowing researchers to attribute observed biological effects specifically to polyamine depletion rather than to off-target cytotoxicity or mitochondrial damage. This clean functional profile is mechanistically underpinned by the dialkyl substitution pattern that limits free base availability at physiological pH (≤0.5% vs. 4.0% for MGBG) [2].

Plant Polyamine Research: Spermidine Depletion and Developmental Studies

In plant model systems such as Helianthus tuberosus tuber explants, EMGBG has been experimentally validated as one of the most potent growth inhibitors among the aliphatic bis(guanylhydrazone) congeners, with growth inhibition correlating to spermidine depletion [3]. Plant scientists studying polyamine-dependent developmental processes—including somatic embryogenesis, tuberization, or stress responses—can rely on EMGBG as a well-characterized chemical probe whose quantitative inhibitory rank among congeners has been established. The spermidine-depleting activity of EMGBG, combined with its well-defined AdoMetDC mechanism, makes it suitable for experiments requiring exogenous polyamine rescue (e.g., spermidine add-back) to confirm target engagement [3].

Structure-Based Drug Design and Crystallography of AdoMetDC Inhibitor Complexes

EMGBG's unique non-planar glyoxal bis(guanylhydrazone) chain conformation—diverging dramatically from the planar chains observed in GBG, MGBG, and PGBG crystal structures [1]—makes it a valuable ligand for co-crystallography and computational docking campaigns aimed at understanding the conformational determinants of AdoMetDC inhibition. The orthorhombic crystal system (space group Pbcn) and well-defined X-ray structure provide a reliable reference for molecular replacement or pharmacophore modeling. Structure-based design teams seeking to engineer AdoMetDC inhibitors with improved selectivity or pharmacokinetic properties can use the EMGBG-AdoMetDC structural template to explore binding modes inaccessible to the more planar comparator ligands.

Fungal Polyamine Pathway Inhibition Studies

In the plant-pathogenic fungus Pyrenophora avenae, EMGBG has been shown to greatly reduce spermidine concentrations and inhibit mycelial growth, with efficacy comparable to MGBG [4]. For agricultural fungicide discovery programs or fundamental studies of fungal polyamine metabolism, EMGBG offers an AdoMetDC inhibitor with documented activity in filamentous fungi. Its distinct side-chain structure relative to MGBG and DFMO provides a complementary pharmacological profile, useful for combination studies or resistance mechanism elucidation where differential polyamine depletion signatures (EMGBG preferentially depletes spermidine; MGBG reduces both spermidine and spermine) can help dissect the relative contributions of individual polyamine species to fungal growth and pathogenicity [4].

Quote Request

Request a Quote for Ethylmethylglyoxal bis(guanylhydrazone)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.